4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid
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Overview
Description
4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid is a complex organic compound that features a pyrazine ring substituted with an amino group and a trimethoxyphenyl group, along with a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the amino and trimethoxyphenyl groups. The final step involves the attachment of the methoxybenzoic acid moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques like crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s pharmacophore groups suggest potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and affecting cell division. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout and anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and pathways, potentially leading to novel therapeutic applications and material properties .
Properties
Molecular Formula |
C21H21N3O6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C21H21N3O6/c1-27-15-7-11(5-6-13(15)21(25)26)18-20(22)23-10-14(24-18)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10H,1-4H3,(H2,22,23)(H,25,26) |
InChI Key |
QYMUPWSODGEMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(C(=N2)C3=CC(=C(C=C3)C(=O)O)OC)N |
Origin of Product |
United States |
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